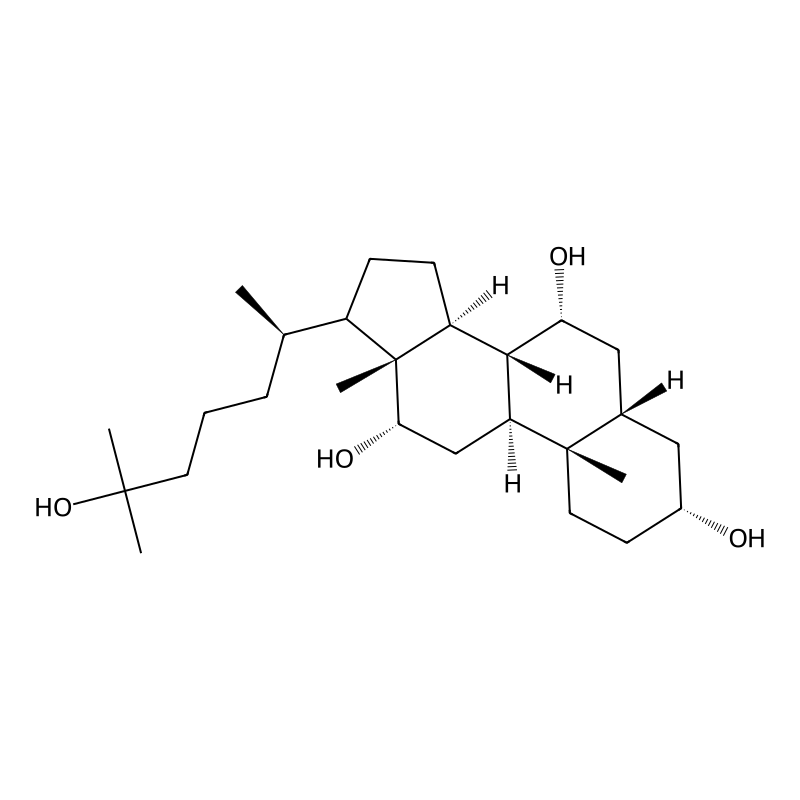

5b-Cholestane-3a,7a,12a,25-tetrol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

5β-Cholestane-3α,7α,12α,25-tetrol is a tetravalent alcohol derived from cholesterol, characterized by the presence of hydroxyl groups at positions 3α, 7α, 12α, and 25 of the cholestane backbone. Its molecular formula is CHO, and it features a steroid structure typical of sterols. This compound plays a significant role in the metabolism of bile acids and has been studied for its potential biological activities and applications in medicinal chemistry.

Research indicates that 5β-Cholestane-3α,7α,12α,25-tetrol exhibits significant biological activity related to cholesterol metabolism. It has been shown to influence bile acid synthesis and may play a role in regulating cholesterol levels in the liver. Studies have demonstrated that this compound can be metabolized into other biologically active forms, such as cholic acid, suggesting its involvement in metabolic pathways critical for lipid homeostasis . Furthermore, its structural similarities to other sterols may confer similar biological properties, including potential anti-inflammatory and immunomodulatory effects.

The synthesis of 5β-Cholestane-3α,7α,12α,25-tetrol typically involves multi-step chemical processes starting from cholesterol or its derivatives. Common methods include:

- Selective Hydroxylation: Using specific reagents to introduce hydroxyl groups at desired positions on the steroid nucleus.

- Oxidation Reactions: Employing oxidizing agents to convert certain functional groups into hydroxyls or ketones.

- Chemical Modification: Modifications of existing steroid structures through various organic synthesis techniques to achieve the desired tetravalent alcohol .

5β-Cholestane-3α,7α,12α,25-tetrol has several potential applications:

- Pharmaceuticals: Due to its influence on cholesterol metabolism and potential therapeutic effects on lipid disorders.

- Nutraceuticals: As a dietary supplement aimed at improving lipid profiles.

- Research: Used as a biochemical marker in studies related to cholesterol metabolism and bile acid synthesis .

Interaction studies involving 5β-Cholestane-3α,7α,12α,25-tetrol focus on its metabolic pathways and interactions with enzymes involved in cholesterol and bile acid metabolism. For instance, studies have shown that this compound can be converted into cholic acid through enzymatic processes in the liver . Additionally, its interactions with transport proteins that facilitate the movement of sterols across cellular membranes are critical for understanding its biological functions.

Several compounds share structural similarities with 5β-Cholestane-3α,7α,12α,25-tetrol. Here are some notable examples:

| Compound Name | Hydroxyl Positions | Unique Features |

|---|---|---|

| 5β-Cholestane-3α,7α,12α,26-tetrol | 3α, 7α, 12α, 26 | Contains an additional hydroxyl group at position 26 |

| Cholesterol | 3β (not α), 7 (not α), 12 (not α) | Precursor to bile acids; widely studied |

| Cholic Acid | 3β (not α), 7 (not α), 12 (not α), 24 (not α) | Major bile acid; important for digestion |

| Sitosterol | 3β (not α), 6 (not α), 22 (not α) | Plant sterol; has different biological roles |

Uniqueness

The uniqueness of 5β-Cholestane-3α,7α,12α,25-tetrol lies in its specific arrangement of hydroxyl groups at positions that influence its metabolic pathways distinctly compared to other sterols. Its tetravalent nature allows for unique interactions within biological systems that may not be observed in other similar compounds.

5β-Cholestane-3α,7α,12α,25-tetrol is a bile alcohol that serves as an important intermediate in bile acid biosynthesis [1]. The classical synthesis of this compound involves a series of carefully controlled hydroxylation steps and strategic side-chain modifications to achieve the desired stereochemistry and functionality [6].

The traditional synthetic approach begins with cholesterol or related steroids as starting materials, followed by sequential hydroxylation at specific positions of the steroid nucleus [7]. The hydroxylation pattern of 5β-cholestane-3α,7α,12α,25-tetrol is particularly important, as it contains four hydroxyl groups at positions 3α, 7α, 12α, and 25, each with defined stereochemistry that must be carefully controlled during synthesis [3].

The initial steps in classical synthesis typically involve the 7α-hydroxylation of cholesterol, catalyzed by cholesterol 7α-hydroxylase, followed by oxidation at the C-3 position with concomitant double bond migration to form 7α-hydroxycholest-4-en-3-one [15]. This represents the first critical transformation in the pathway toward the target tetrol compound [8].

Subsequent modifications include the 12α-hydroxylation, which is a key step in the biosynthetic pathway of cholic acid [7]. Research has shown that in rabbit liver, 12α-hydroxylation can occur after hydroxylation of the cholesterol side chain at either C-25 or C-26, demonstrating the flexibility of the biosynthetic machinery [7]. This finding has informed synthetic approaches that mimic these natural pathways [19].

The side chain modifications represent a particularly challenging aspect of the synthesis, requiring precise control to achieve the 25-hydroxylation [6]. Early synthetic methods for 5β-cholestane-3α,7α,12α,25-tetrol gave relatively low yields, prompting researchers to develop improved approaches [6]. A significant advancement was reported in a synthesis that provided higher yields than previously published methods, making the compound more accessible for research purposes [6].

Table 1: Key Intermediates in Classical Synthesis of 5β-Cholestane-3α,7α,12α,25-tetrol

| Intermediate | Hydroxylation Pattern | Key Transformation | Reference |

|---|---|---|---|

| Cholesterol | 3β-OH | Starting material | [15] |

| 7α-Hydroxycholesterol | 3β,7α-diOH | 7α-Hydroxylation | [15] |

| 7α-Hydroxycholest-4-en-3-one | 7α-OH, 3-keto | Oxidation at C-3 | [15] |

| 5β-Cholestane-3α,7α,12α-triol | 3α,7α,12α-triOH | 12α-Hydroxylation | [7] |

| 5β-Cholestane-3α,7α,12α,25-tetrol | 3α,7α,12α,25-tetraOH | 25-Hydroxylation | [6] |

The classical synthesis routes have been refined over decades of research, with improvements in both yield and stereoselectivity [6]. These advancements have made it possible to produce sufficient quantities of 5β-cholestane-3α,7α,12α,25-tetrol for various research applications, including studies on bile acid biosynthesis disorders such as cerebrotendinous xanthomatosis [26].

Alternative Synthetic Strategies: Homologation and Peroxidation Techniques

Beyond the classical synthesis routes, researchers have developed alternative strategies to synthesize 5β-cholestane-3α,7α,12α,25-tetrol, including homologation and peroxidation techniques that offer advantages in terms of efficiency, yield, or stereoselectivity [26].

Homologation techniques have proven particularly valuable for side chain modifications in cholestane derivatives [26]. A notable example is the modified homologation sequence involving the intermediate 3α,7α,12α-triformyloxy-24-oxo-25-diazo-25-homo-5β-cholane [26]. This approach utilizes a homogeneous medium by treating the intermediate α-diazoketone in methanol with a solution of silver benzoate in triethylamine [26]. The resulting triformyloxy methyl homocholate can then undergo Grignard reaction to yield the desired 5β-cholestane-3α,7α,12α,25-tetrol [26].

When traditional Arndt-Eistert homologation reactions proved challenging in related steroid syntheses, researchers have successfully employed alternative strategies, such as introducing a carbonitrile group [23]. This approach has been applied to various steroid scaffolds and could potentially be adapted for the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol [23].

Peroxidation techniques represent another alternative synthetic strategy that has been explored for cholestane derivatives [10] [24]. While not directly applied to the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol in the literature, these methods have been used for related compounds and could potentially be adapted [24]. Cholesterol peroxidation typically proceeds via free radical mechanisms or singlet oxygen-mediated pathways, leading to various oxygenated products [24].

In free radical-mediated peroxidation, cholesterol derivatives can undergo hydrogen abstraction at allylic positions, followed by oxygen addition to form hydroperoxides [24]. These hydroperoxides can be subsequently reduced to the corresponding alcohols, potentially providing access to hydroxylated cholestane derivatives [10]. The regioselectivity of these reactions depends on the reactivity of different hydrogen atoms in the molecule, with bis-allylic hydrogens being particularly susceptible to abstraction [10].

Table 2: Comparison of Alternative Synthetic Strategies for 5β-Cholestane-3α,7α,12α,25-tetrol

| Synthetic Strategy | Key Features | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Modified Homologation | Uses α-diazoketone intermediates | Convenient procedure, improved yield | Requires handling of diazo compounds | [26] |

| Carbonitrile Introduction | Alternative to Arndt-Eistert homologation | Applicable when traditional methods fail | May require additional steps | [23] |

| Free Radical Peroxidation | Proceeds via hydroperoxide intermediates | Can access difficult hydroxylation patterns | Limited regioselectivity control | [10] [24] |

| Singlet Oxygen Peroxidation | Forms specific hydroperoxides | Different regioselectivity than free radical methods | Requires photosensitizers | [24] |

These alternative synthetic strategies expand the toolbox available to chemists for the synthesis of complex cholestane derivatives like 5β-cholestane-3α,7α,12α,25-tetrol [26]. By employing these methods, researchers can potentially overcome challenges associated with classical synthesis routes, such as low yields or difficult stereochemical control [23] [24].

Regioselective O-Glucuronidation and Derivative Synthesis

The regioselective O-glucuronidation of 5β-cholestane-3α,7α,12α,25-tetrol represents an important aspect of derivative synthesis, both for understanding the compound's metabolism and for developing analytical standards [29]. Glucuronidation is a common phase II metabolic pathway for steroids and bile alcohols, resulting in more water-soluble conjugates that can be excreted [11].

A facile and regiocontrolled procedure for the preparation of 5β-cholestane-3α,7α,12α,25-tetrol-3-O-β-D-glucuronide has been described in the literature [29]. This method involves the direct coupling of 5β-cholestane-3α,7α,12α,25-tetrol to methyl (tetra-O-acetyl-β-D-glucopyranuronate) in the presence of a Lewis acid catalyst, specifically tin(IV) chloride, in dichloromethane [29]. The resulting anomeric pairs of 1,2-trans- and 1,2-cis-glucuronides can be resolved by analytical and preparative thin-layer chromatography [29].

The regioselectivity of glucuronidation is a critical consideration in the synthesis of these derivatives [11]. In general, glucuronidation can occur at any of the hydroxyl groups present in 5β-cholestane-3α,7α,12α,25-tetrol, but certain positions may be favored due to steric or electronic factors [11]. Studies on related compounds have shown that the regioselectivity of glucuronidation can be influenced by the specific UDP-glucuronosyltransferase (UGT) isoforms involved [11] [27].

For phenolic compounds with multiple hydroxyl groups, the regioselectivity of glucuronidation has been extensively studied [11]. These studies provide insights that may be applicable to the glucuronidation of 5β-cholestane-3α,7α,12α,25-tetrol [11]. Factors such as hydrogen bonding, steric hindrance, and the microenvironment of the active site of UGT enzymes can all influence which hydroxyl group undergoes glucuronidation [11].

In the case of 5β-cholestane-3α,7α,12α,25-tetrol, the 3-O-glucuronide appears to be a major metabolite, suggesting that the 3α-hydroxyl group is particularly susceptible to enzymatic glucuronidation [29]. This regioselectivity may be due to the relative accessibility of this position compared to the other hydroxyl groups in the molecule [29].

Table 3: Regioselective O-Glucuronidation of 5β-Cholestane-3α,7α,12α,25-tetrol

| Glucuronide Position | Synthesis Method | Catalyst | Characterization Methods | Reference |

|---|---|---|---|---|

| 3-O-β-D-glucuronide | Direct coupling with methyl (tetra-O-acetyl-β-D-glucopyranuronate) | Tin(IV) chloride | 1H NMR, MS | [29] |

| Multiple positions | Enzymatic using UGT isoforms | N/A | Various analytical techniques | [11] [27] |

Role of Catalysts (e.g., Tin(IV) Chloride) in Stereochemical Control

The stereochemical control in the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol and its derivatives is crucial for obtaining compounds with the correct three-dimensional structure [29]. Catalysts play a vital role in this control, with tin(IV) chloride being particularly important for certain transformations [29].

Tin(IV) chloride, also known as tin tetrachloride or stannic chloride, is a powerful Lewis acid that can coordinate to oxygen atoms, activating them for nucleophilic attack [12]. This property makes it valuable for controlling the stereochemistry of reactions involving oxygen-containing functional groups, such as hydroxyl groups in steroids [12] [29].

In the context of 5β-cholestane-3α,7α,12α,25-tetrol synthesis and derivatization, tin(IV) chloride has been employed in several key transformations [29]. One notable application is in the regioselective O-glucuronidation discussed in the previous section [29]. The Lewis acidic nature of tin(IV) chloride allows it to coordinate to the hydroxyl groups of the tetrol, activating specific positions for reaction with the glucuronic acid donor [29].

The stereochemical outcome of these reactions is influenced by the coordination geometry of the tin complex and the steric environment around the reaction center [12]. Tin(IV) chloride can form various coordination complexes with oxygen-containing compounds, including tetrahedral and octahedral arrangements [12]. These complexes can direct the approach of reagents to specific faces of the molecule, leading to stereoselectivity in the resulting products [17].

For steroid substrates like 5β-cholestane-3α,7α,12α,25-tetrol, the rigid framework of the molecule provides a well-defined three-dimensional environment that can be exploited for stereochemical control [17]. The catalyst can interact with specific functional groups on the steroid, creating a chiral environment that favors reaction from one face over the other [17].

Beyond tin(IV) chloride, other catalysts have been explored for stereochemical control in steroid synthesis [17]. These include various transition metal catalysts, which can offer complementary selectivity patterns [17]. The choice of catalyst depends on the specific transformation being performed and the desired stereochemical outcome [17].

Table 4: Catalysts for Stereochemical Control in 5β-Cholestane-3α,7α,12α,25-tetrol Synthesis and Derivatization

| Catalyst | Reaction Type | Stereochemical Control Mechanism | Reference |

|---|---|---|---|

| Tin(IV) chloride | O-Glucuronidation | Lewis acid coordination to hydroxyl groups | [29] [12] |

| Tin(IV) chloride | Various transformations | Formation of defined coordination complexes | [12] |

| Transition metal catalysts | Hydrogenation | Directed hydrogen addition | [17] |

| Silver benzoate | Homologation | Coordination to diazo compounds | [26] |

The understanding of how these catalysts control stereochemistry has evolved through detailed mechanistic studies and structural analyses [12] [17]. X-ray crystallography of catalyst-substrate complexes has provided insights into the three-dimensional arrangements that lead to stereoselectivity [12]. These studies have informed the development of improved catalytic systems for the synthesis of complex steroids like 5β-cholestane-3α,7α,12α,25-tetrol [17].